Negligible Nuclear Receptor Coactivator 3 (NCOA3) Activity Relative to Active Screening Hits Enables Use as a Probe-Selectivity Negative Control
In the MLSCN high-throughput screening assay measuring inhibition of human nuclear receptor coactivator 3 (NCOA3/SRC-3), the target compound (BDBM42917) exhibited an EC50 > 79,400 nM, indicating essentially no measurable inhibition at the tested concentrations [1]. In contrast, an active hit from the same assay series, compound BDBM4721 (PubChem CID 5441368), displayed an IC50 of 3,530 nM [2]. This represents a greater than 22-fold difference in potency, confirming that the cyclopenta[g]chromen-2-one scaffold with a 4-imidazolylmethyl substituent is a weak interactor of NCOA3, unlike other chemotypes identified in the same screen.
| Evidence Dimension | Inhibitory potency against human nuclear receptor coactivator 3 (NCOA3) |
|---|---|
| Target Compound Data | EC50 > 79,400 nM |
| Comparator Or Baseline | BDBM4721 (PubChem CID 5441368): IC50 = 3,530 nM |
| Quantified Difference | >22.5-fold lower potency (inactive vs. low micromolar inhibitor) |
| Conditions | MLSCN luminescence-based cell-based assay; The Scripps Research Institute Molecular Screening Center; compound tested in dose-response format against human NCOA3 |
Why This Matters
Procurement of a compound with confirmed low NCOA3 interference is critical when designing selectivity counter-screens for imidazole-containing CYP inhibitors, as many imidazole derivatives inadvertently modulate nuclear receptor pathways; this compound provides a structurally matched negative control that minimizes pathway crosstalk confounding.
- [1] BindingDB BDBM42917: 4-(1-imidazolylmethyl)-7,8-dihydro-6H-cyclopenta[g][1]benzopyran-2-one. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=42917 (accessed 2026-05-06). View Source
- [2] BindingDB BDBM4721: cid_5441368. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=4721 (accessed 2026-05-06). View Source
